molecular formula C23H41N5O8 B11830594 Gly-Gly-Gly-PEG3-TCO

Gly-Gly-Gly-PEG3-TCO

Cat. No.: B11830594
M. Wt: 515.6 g/mol
InChI Key: GUKWYRQLMOYPGS-UPHRSURJSA-N
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Description

Gly-Gly-Gly-PEG3-TCO is a cleavable three-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of three glycine units linked through a linear PEG chain, terminating in a trans-cyclooctene (TCO) group . It is primarily used in bioconjugation applications due to its ability to form stable linkages with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Gly-PEG3-TCO involves the sequential addition of glycine units to a PEG chain, followed by the attachment of the TCO group. The process typically starts with the activation of the PEG chain using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to facilitate the coupling of glycine units . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Gly-PEG3-TCO undergoes various chemical reactions, including:

Common Reagents and Conditions

Properties

Molecular Formula

C23H41N5O8

Molecular Weight

515.6 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b2-1-

InChI Key

GUKWYRQLMOYPGS-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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